

# A Comprehensive Technical Guide on the Physicochemical Properties of Jamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Jamine

Cat. No.: B1245441

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known physicochemical properties of **Jamine**, a putative tetrahydroisoquinoline alkaloid. The information is compiled from publicly available chemical databases and peer-reviewed scientific literature. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

## Chemical Identity and Structure

**Jamine** is recognized as a putative alkaloid with a defined chemical structure.[1] Synthetic efforts have led to the total synthesis of its isomers, specifically **cis-Jamine** and **trans-Jamine**, confirming its molecular skeleton.[2] The compound is cataloged in chemical databases such as PubChem, providing a centralized reference for its basic identifiers.[3]

Identifier	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>25</sub> NO <sub>4</sub>	PubChem[3]
PubChem CID	11739413	PubChem[3]
Chemical Class	Alkaloid, Tetrahydroisoquinoline	Journal of Organic Chemistry[1]

## Physicochemical Data

Quantitative physicochemical data for **Jamtine** is limited in publicly accessible literature. The following table summarizes the available computed properties. These values are computationally predicted and should be confirmed through experimental validation for drug development purposes.

Property	Value (Computed)	Source
Molecular Weight	359.4 g/mol	PubChem
XLogP3	2.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	359.17835864 g/mol	PubChem
Topological Polar Surface Area	44.9 Å <sup>2</sup>	PubChem
Heavy Atom Count	25	PubChem
Complexity	569	PubChem

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Jamtine** are not explicitly published. However, the synthesis of **Jamtine** has been described, providing a basis for producing the compound for analytical studies.

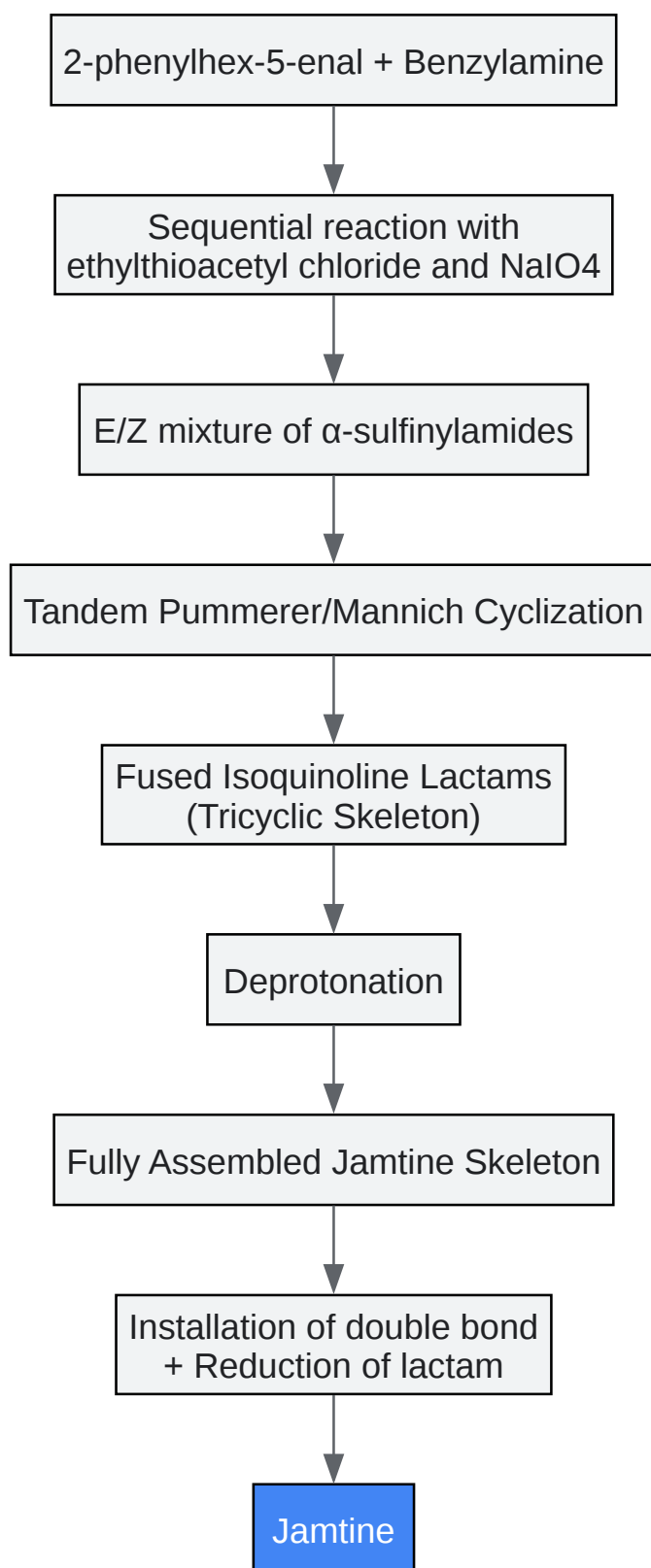
### Synthesis of **Jamtine** Skeleton:

A key method reported for assembling the tricyclic ring skeleton of **Jamtine** is a tandem Pummerer/Mannich cyclization sequence.[\[1\]](#)

- Objective: To create the core tricyclic structure of **Jamtine** stereoselectively.

- Key Reaction: A domino thionium/N-acyliminium ion cyclization. This reaction sequence is particularly suited for the assembly of tetrahydroisoquinoline alkaloids.[\[1\]](#)
- Starting Materials: The synthesis begins with the treatment of 2-phenylhex-5-enal with benzylamine, followed by a sequential reaction with ethylthioacetyl chloride and sodium periodate oxidation to yield an E/Z mixture of  $\alpha$ -sulfinylamides.[\[1\]](#)
- Cyclization Step: The cyclization of the olefin precursors affords fused isoquinoline lactams as single diastereomers.[\[1\]](#)
- Final Steps: The fully assembled skeleton is achieved after deprotonation. The synthesis is completed by installing a double bond and reducing the lactam.[\[1\]](#)

Workflow for **Jamtine** Synthesis:



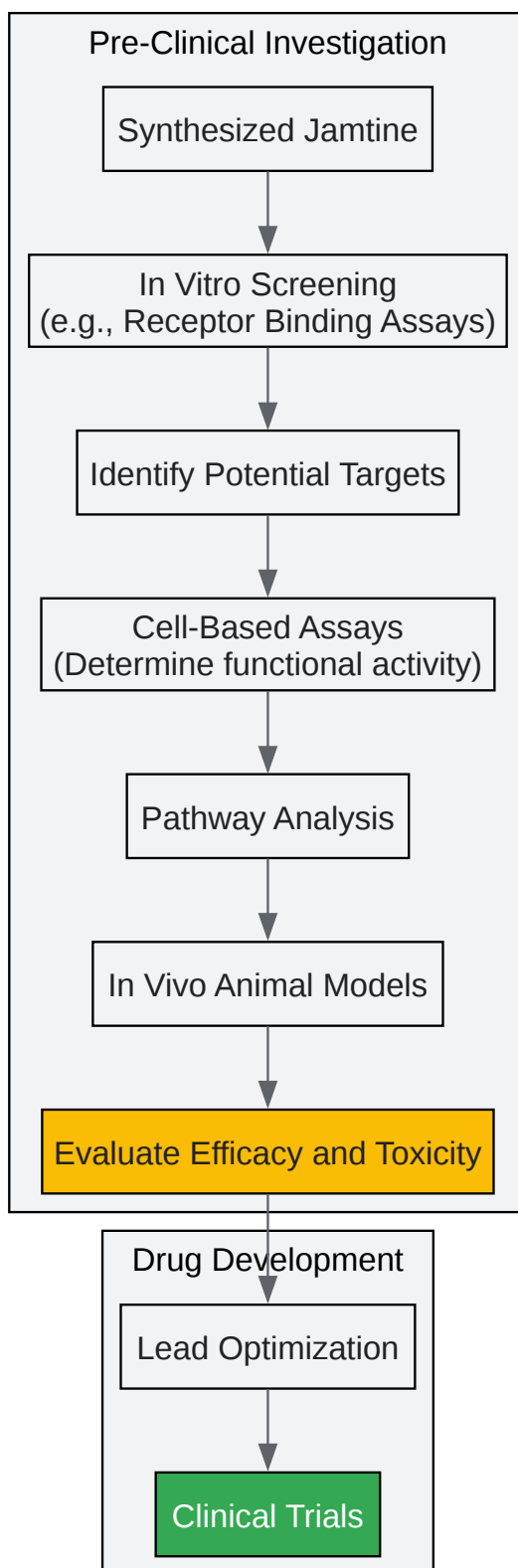
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Caption: Synthetic pathway for the putative alkaloid **Jamtine**.

## Biological Context and Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways of **Jamtine**. Its classification as a tetrahydroisoquinoline alkaloid suggests potential neurological or other therapeutic properties, as this class of compounds is known for a wide range of biological activities.<sup>[1]</sup> Further research is required to elucidate its mechanism of action and potential role in any signaling cascades.

Logical Flow for Investigating Biological Activity:



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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physicochemical Properties of Jamtine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245441#physicochemical-properties-of-jamtine]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

